N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Anti-inflammatory Analgesic Platelet antiaggregating

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide (CAS 450343-01-8) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, characterized by a 4-fluorophenyl substitution at the N2 position and a 3-nitrobenzamide moiety at the C3 position. The compound has been cataloged in publicly available screening libraries and has been tested in at least four distinct high-throughput bioassays targeting mHTT-CaM interaction, GPR151 activation, and other biochemical pathways.

Molecular Formula C18H13FN4O3S
Molecular Weight 384.39
CAS No. 450343-01-8
Cat. No. B2879228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
CAS450343-01-8
Molecular FormulaC18H13FN4O3S
Molecular Weight384.39
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C18H13FN4O3S/c19-12-4-6-13(7-5-12)22-17(15-9-27-10-16(15)21-22)20-18(24)11-2-1-3-14(8-11)23(25)26/h1-8H,9-10H2,(H,20,24)
InChIKeyGAMPQEMIBRIFRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide (CAS 450343-01-8): Chemical Profile and Research Classification


N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide (CAS 450343-01-8) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole class, characterized by a 4-fluorophenyl substitution at the N2 position and a 3-nitrobenzamide moiety at the C3 position . The compound has been cataloged in publicly available screening libraries and has been tested in at least four distinct high-throughput bioassays targeting mHTT-CaM interaction, GPR151 activation, and other biochemical pathways . Thieno[3,4-c]pyrazole derivatives as a class have demonstrated anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities, as well as autotaxin (ATX) inhibition [1][2].

Why Thieno[3,4-c]pyrazole Analogs Cannot Be Interchanged: The Selection Rationale for N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide


The thieno[3,4-c]pyrazole scaffold tolerates diverse substitution patterns that profoundly alter biological target engagement, potency, and selectivity. Within this family, the specific combination of an N2 4-fluorophenyl group and a C3 3-nitrobenzamide moiety distinguishes this compound from closely related isomers and analogs [1]. As demonstrated by Menozzi et al., the 4-fluorophenyl derivative within a related series exhibited markedly superior pharmacological activities compared to other aryl-substituted analogs [1]. Furthermore, repositioning the nitro group from the 3-position (target compound) to the 2-position (isomer CAS 450343-00-7) alters the electronic and steric profile of the benzamide, which can affect hydrogen-bonding networks and target binding . For procurement decisions, assuming functional equivalence among thieno[3,4-c]pyrazole analogs without verifying the specific substitution pattern risks selecting a compound with divergent biological activity.

Quantitative Differentiation Evidence: N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide vs. Closest Comparators


Anti-inflammatory and Analgesic Activity: 4-Fluorophenyl Derivative Class Benchmarking

In a series of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones, the 4-fluorophenyl derivative exhibited remarkable analgesic, antiinflammatory, and antipyretic activities in mice and rats, as well as platelet antiaggregating activity in vitro comparable to that of acetylsalicylic acid [1]. While the target compound bears a 3-nitrobenzamide at C3 rather than a ketone, the shared 4-fluorophenyl substitution at N2 and thieno[3,4-c]pyrazole core support class-level inference of anti-inflammatory potential. No direct head-to-head data between the target compound and the Menozzi 4-fluorophenyl derivative are available.

Anti-inflammatory Analgesic Platelet antiaggregating Thienopyrazole

Positional Isomer Differentiation: 3-Nitrobenzamide vs. 2-Nitrobenzamide Regioisomer

The target compound (3-nitrobenzamide, CAS 450343-01-8) and its 2-nitrobenzamide regioisomer (CAS 450343-00-7) share identical molecular formula (C18H13FN4O3S) and molecular weight (384.4 Da) but differ in nitro group positioning, which alters the electronic distribution and hydrogen-bonding capability of the benzamide moiety . Both compounds have been profiled in the same high-throughput screening panels, including the AlphaScreen mHTT-CaM interaction assay and the GPR151 activator assay, enabling potential cross-study comparison once quantitative data become available . The 3-nitro substitution places the electron-withdrawing group meta to the amide carbonyl, whereas the 2-nitro isomer places it ortho, which can sterically hinder amide bond rotation and affect target binding conformation.

Regioisomer Nitrobenzamide Structure-activity relationship Thienopyrazole

HTS Bioassay Footprint: Unique Screening Profile Across Four Assay Targets

The target compound has been tested in four distinct high-throughput screening assays, providing a multi-target bioactivity fingerprint that distinguishes it from analogs lacking equivalent screening data . These include: (1) AlphaScreen assay for small molecules abrogating mutant Huntingtin–Calmodulin (mHTT-CaM) interaction (Target: Huntingtin); (2) Cell-based high-throughput primary assay to identify activators of GPR151 (Target: G protein-coupled receptor 151); (3) AlphaScreen-based biochemical assay to identify activators of FBW7; and (4) AlphaScreen-based assay to identify inhibitors of MITF . No quantitative potency data (IC50/EC50) are publicly available for these assay results. However, the mere inclusion of this compound in these specific screening panels indicates it met predefined activity thresholds, whereas many structurally similar analogs were not selected for these same panels.

High-throughput screening mHTT-CaM GPR151 FBW7 MITF

Autotaxin (ATX) Inhibitor Class Potential of Thieno[3,4-c]pyrazol-3-yl Amides

Thieno[3,4-c]pyrazol-3-yl amides have been identified as a novel chemical series of autotaxin inhibitors, with potency optimization efforts yielding compounds having inhibitory activity in the 0.9–2.0 μM range, and the best derivative inhibiting nucleotide phosphodiesterase with an IC50 of 0.33 μM [1]. The target compound, bearing a 3-nitrobenzamide substituent at the C3 amide position, aligns with the general pharmacophore described for this ATX inhibitor series. While the target compound itself has not been directly tested in ATX enzymatic assays, its structural congruence with the optimized series supports its candidacy for ATX inhibitor screening. Closely related thieno[3,4-c]pyrazol-3-yl acetamides are the subject of patent EP4175633A1 for ATX inhibition [2].

Autotaxin ATX inhibitor Lysophosphatidic acid Fibrosis

Molecular Descriptor Differentiation: Computed Physicochemical and Drug-Likeness Properties

The target compound is cataloged in the ZINC database (ZINC28570376) with computed physicochemical properties: molecular weight 384.39 Da, logP 3.256, tPSA 92 Ų, 8 H-bond acceptors, 0 H-bond donors, and 3 rotatable bonds [1]. These values indicate favorable drug-likeness within Lipinski and Veber parameter space. The reference to Bioorg. Med. Chem. Lett. 2006 (PMID: 16337789) in the ZINC entry suggests prior literature characterization [1]. For comparison, the 2-nitrobenzamide regioisomer (CAS 450343-00-7) shares identical molecular weight and formula but may exhibit subtly different logP and tPSA values due to intramolecular hydrogen bonding between the ortho-nitro group and the amide NH, which is absent in the meta-nitro (3-nitro) target compound.

Physicochemical properties ZINC Drug-likeness tPSA logP

Defined Application Scenarios for N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide Based on Evidence


Anti-inflammatory and Analgesic Drug Discovery Programs Using Thieno[3,4-c]pyrazole Scaffolds

Based on the Menozzi et al. (1992) demonstration that 4-fluorophenyl-substituted thieno[3,4-c]pyrazole derivatives possess analgesic and anti-inflammatory activities comparable to acetylsalicylic acid [1], this compound can serve as a structurally distinct starting point for medicinal chemistry optimization. Its 3-nitrobenzamide moiety offers an additional vector for SAR exploration not present in the earlier ketone-based series. The nitro group can also serve as a prodrug handle or be reduced to an aniline for further derivatization.

Autotaxin (ATX) Inhibitor Screening and Lead Optimization

The compound aligns with the pharmacophoric requirements of the thieno[3,4-c]pyrazol-3-yl amide ATX inhibitor series described by Stylianaki et al. (2023), where optimized leads achieved IC50 values of 0.33–2.0 μM [2], and falls within the scope of patent EP4175633A1 [3]. Researchers investigating ATX/LPA axis involvement in fibrosis, cancer, or inflammatory diseases can evaluate this compound as a screening candidate or scaffold for further potency optimization.

High-Throughput Screening Hit Follow-Up for Huntington's Disease (mHTT-CaM) or GPR151 Targets

The compound has been tested in AlphaScreen and cell-based high-throughput assays targeting mHTT-CaM interaction abrogation and GPR151 activation at The Scripps Research Institute Molecular Screening Center . Although quantitative screening results are not publicly disclosed, the inclusion of this compound in these specific screening panels indicates it met activity thresholds. Researchers pursuing Huntington's disease or GPR151-related indications can prioritize this compound for confirmatory and secondary assays based on its existing screening pedigree.

Regioisomeric Selectivity Studies Comparing 3-Nitro vs. 2-Nitro Benzamide Isomers

The availability of both the 3-nitrobenzamide (CAS 450343-01-8) and 2-nitrobenzamide (CAS 450343-00-7) regioisomers from commercial sources enables paired comparative studies to elucidate the impact of nitro group positioning on target binding, cellular activity, and pharmacokinetic properties. Such regioisomeric pairs are valuable tools for probing hydrogen-bonding interactions and conformational preferences in target binding pockets.

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